molecular formula C7H4ClO3P B043517 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one CAS No. 5381-99-7

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Cat. No.: B043517
CAS No.: 5381-99-7
M. Wt: 202.53 g/mol
InChI Key: BVOITXUNGDUXRW-UHFFFAOYSA-N
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Description

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a heterocyclic phosphorylating reagent widely employed in nucleic acid chemistry for the synthesis of nucleoside triphosphates, phosphorothioates, and other modified nucleotides. Its structure combines a benzodioxaphosphorin ring system with a reactive chlorine atom at the 2-position, enabling efficient phosphorylation of hydroxyl groups under mild conditions. First introduced by Ludwig and Eckstein in 1989, this reagent revolutionized nucleotide synthesis by offering rapid reaction times (e.g., 45 minutes at room temperature), high yields, and minimal side-product formation . It is particularly valued for its compatibility with sensitive substrates, such as 3′-O-acetyl-protected nucleosides, and its ability to facilitate one-pot reactions with pyrophosphate salts in solvents like pyridine and dioxane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphorylation and Phosphitylation

One of the primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is in the phosphorylation and phosphitylation of alcohols. This process is crucial for the synthesis of phosphoric acid derivatives, which have wide-ranging applications in biochemistry and medicinal chemistry. The compound facilitates the formation of H-phosphonates from alcohols through a cyclic mechanism that allows for faster coupling rates compared to acyclic analogs .

Synthesis of Nucleotides

The reagent has been utilized in the synthesis of nucleotides and nucleotide analogs, which are vital components in molecular biology research. These compounds are essential for various biochemical assays and therapeutic applications . The ability to modify nucleotides can lead to advancements in drug development and genetic engineering.

Formation of Phosphoramidites

This compound is also employed in the preparation of phosphoramidites. These compounds serve as intermediates in the synthesis of oligonucleotides, which are used extensively in genetic research and diagnostics . The efficiency of this reagent in forming stable phosphoramidite bonds enhances the overall yield and purity of synthesized oligonucleotides.

Case Study 1: Oligonucleotide Synthesis

In a study published by Hermans et al., the use of Van Boom's reagent significantly improved the efficiency of synthesizing phosphoramidites for oligonucleotide production. The researchers reported that using this reagent allowed for higher yields and reduced side reactions compared to traditional methods .

Case Study 2: Development of Antiviral Agents

Research conducted by Westerduin et al. demonstrated that derivatives synthesized using this compound exhibited antiviral properties. The study highlighted how modifications to nucleotides through phosphorylation could lead to the development of novel antiviral compounds .

Summary Table of Applications

Application AreaDescription
PhosphorylationFacilitates phosphorylation and phosphitylation reactions for alcohols
Nucleotide SynthesisUsed in synthesizing nucleotides and nucleotide analogs
Phosphoramidite FormationActs as an intermediate for synthesizing phosphoramidites used in oligonucleotide production
Antiviral Drug DevelopmentDerivatives exhibit potential antiviral properties through modified nucleotides

Mechanism of Action

The mechanism of action of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one involves its reactivity as a phosphitylating agent. It reacts with alcohols and nucleosides to form H-phosphonates and nucleoside triphosphates. The compound’s reactivity is attributed to the presence of the chlorine atom, which makes it a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

The utility of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is best contextualized against other phosphorylating reagents and synthetic methodologies. Below is a systematic comparison based on reactivity, efficiency, versatility, and safety:

Versatility

  • Scope of Applications :
    • Nucleoside Triphosphates : Efficient synthesis of natural and modified triphosphates, including 2′-O-alkyl derivatives and selenium-containing nucleotides .
    • Phosphorothioates : Enables stereocontrolled synthesis of thioisosteres for biochemical studies .
    • Lipid Derivatives : Used in dolichyl phosphate synthesis for glycobiology research .
  • Comparison with Phosphoramidite Activators: While Sanghvi et al.

Reaction Conditions

  • Solvent Compatibility : Requires anhydrous solvents (pyridine/dioxane) but operates at room temperature, avoiding harsh conditions like high heat or strong acids .
  • Comparison with Alternative Methods : Earlier triphosphate synthesis routes, such as Ludwig’s 1981 pyrophosphate coupling, required longer reaction times and higher temperatures, leading to lower yields .

Biological Activity

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite, is a cyclic phosphitylating agent widely utilized in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of nucleotides. Its unique structure contributes to its reactivity and biological applications, making it a valuable compound in biochemical research and pharmaceutical development.

  • Molecular Formula : C₇H₄ClO₃P
  • CAS Number : 5381-99-7
  • Solubility : Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide.

The primary mechanism of action involves the phosphorylation and phosphitylation of alcohols. The compound acts as a reactive cyclic phosphitylating reagent that facilitates the formation of H-phosphonates, which are essential intermediates in nucleotide synthesis.

Key Reactions

  • Phosphorylation : Reaction with alcohols to form H-phosphonates.
  • Phosphitylation : Involves the introduction of phosphate groups into nucleosides.

Biological Applications

This compound has several notable applications in biological research:

  • Nucleotide Synthesis : Used extensively for synthesizing nucleoside triphosphates and their analogs, which are crucial for various biochemical assays and therapeutic applications .
  • Antibody-Drug Conjugates : Employed in the preparation of site-specific antibody-drug conjugates, enhancing targeted delivery in cancer therapy.
  • Fluorescent Labeling : Recent studies have shown its utility in stealth fluorescence labeling for live microscopy imaging, allowing for real-time monitoring of cellular processes .

Case Study 1: Synthesis of NTP Analogues

In a study focused on the synthesis of 4′-thioUTP and 4′-thioCTP using this compound, researchers demonstrated its effectiveness in modifying nucleosides to create new triphosphate analogues. The incorporation of these analogues into RNA was successful without compromising translation efficiency .

Case Study 2: Ectonucleotide Pyrophosphatase Inhibition

Another investigation highlighted the compound's role in selectively inhibiting ectonucleotide pyrophosphatases (NPPs). The study revealed that analogues derived from this compound could inhibit NPP1 activity by over 90%, showcasing its potential as a therapeutic agent for modulating nucleotide signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeReactivityApplications
This compoundCyclicHighNucleotide synthesis, drug conjugates
Salicyl chlorophosphiteAcyclicModerateGeneral phosphorylation reactions
Van Boom’s ReagentCyclicHighNucleotide modifications

Q & A

Basic Research Questions

Q. What is the role of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in synthesizing nucleoside triphosphates?

This reagent acts as a phosphitylating agent, enabling the activation of nucleosides for subsequent pyrophosphate coupling. The protocol involves:

  • Dissolving a 3'-protected nucleoside in anhydrous pyridine/dioxane.
  • Adding this compound to form a reactive phosphite intermediate.
  • Reacting with bis(trialkylammonium) pyrophosphate to yield nucleoside triphosphates (NTPs) . Key application: Efficient synthesis of 5′-O-(1-thiotriphosphates) and 2′,3′-cyclophosphorothioates .

Q. How does this reagent improve RNA/DNA oligonucleotide synthesis compared to traditional methods?

It facilitates "one-pot" triphosphorylation of solid-phase-bound oligonucleotides. Steps include:

  • Treating controlled pore glass (CPG)-bound RNA with the reagent in dioxane/pyridine.
  • Coupling with pyrophosphate salts to generate 5′-triphosphates directly on the solid support, avoiding intermediate isolation . Advantage: Reduces purification steps and improves yields (20–40% for modified nucleotides) .

Q. What precautions are necessary when handling this compound?

  • Store under inert gas (argon) to prevent decomposition; discard if a white precipitate forms .
  • Use anhydrous solvents (e.g., pyridine, dioxane) to avoid hydrolysis during phosphitylation .

Advanced Research Questions

Q. How can reaction yields be optimized for boranophosphate or α-thio-NTP synthesis?

  • Boranophosphate synthesis : After triphosphorylation, treat intermediates with borane-dimethylsulfide to replace oxygen with borane. Optimal conditions: 1.1 equiv reagent, 1.5 equiv pyrophosphate, and 15-min reaction at RT .
  • α-Thio-NTPs : Use sulfurization (S₈ in pyridine) post-phosphitylation to introduce thio modifications . Data contradiction: Yields vary significantly (9–40%) depending on nucleoside steric hindrance and protecting groups .

Q. What analytical methods validate the purity and structure of products synthesized with this reagent?

  • ³¹P NMR : Distinguishes phosphite intermediates (δ 125–135 ppm) from triphosphates (δ -5 to -10 ppm) .
  • ESI-MS : Confirms molecular weight of modified NTPs (e.g., SeTTP: [M-H]⁻ = 503.1 m/z) .
  • HPLC : Separates unreacted nucleosides from triphosphates using anion-exchange columns .

Q. How does the reagent enable synthesis of dinucleoside polyphosphates for receptor-binding studies?

  • Mechanism : Sequential phosphitylation of 2′,3′-protected nucleosides followed by pyrophosphate coupling generates dinucleoside tetra/pentaphosphates.
  • Application : P2Y1 receptor-selective agonists (e.g., boranophosphate analogues) show enhanced metabolic stability .

Q. Methodological Challenges & Troubleshooting

Q. Why do some protocols report low yields (<20%) for triphosphorylation?

  • Critical factors :

  • Moisture contamination degrades the reagent; ensure strict anhydrous conditions .
  • Steric hindrance from bulky nucleoside modifications (e.g., biphenyl-C-nucleosides) slows phosphitylation .
    • Solution : Pre-dry reagents over molecular sieves and extend reaction times (45 min vs. 15 min) .

Q. Can this reagent be used for enzymatic RNA synthesis or SELEX applications?

  • Template-independent RNA synthesis : Modified NTPs (e.g., 4′-thioCTP) synthesized with the reagent are substrates for T7 RNA polymerase .
  • SELEX compatibility : Triphosphates with photocleavable nitroindole bases enable selection of aptamers with unique hybridization properties .

Q. Key Citations

  • Ludwig & Eckstein (1989): Foundational protocol for NTP synthesis .
  • Hollenstein et al. (2014): Anhydrous handling guidelines .
  • Jones et al. (2000s): Boranophosphate applications in receptor studies .

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285003
Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-99-7
Record name 5381-99-7
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Record name 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
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Record name 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

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